molecular formula C18H16ClN5O B10995505 3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B10995505
M. Wt: 353.8 g/mol
InChI Key: SINQFBSMNVLVSZ-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that features an indole ring substituted with a chlorine atom, a triazolopyridine moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling under specific conditions to form the final product.

    Indole Intermediate Synthesis: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazolopyridine Intermediate Synthesis: The triazolopyridine moiety can be prepared via cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Coupling Reaction: The final step involves coupling the indole and triazolopyridine intermediates using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base (e.g., triethylamine) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted indole ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is unique due to its combination of an indole ring, a triazolopyridine moiety, and a propanamide group

Properties

Molecular Formula

C18H16ClN5O

Molecular Weight

353.8 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C18H16ClN5O/c19-14-5-4-13-6-9-23(15(13)11-14)10-7-18(25)20-12-17-22-21-16-3-1-2-8-24(16)17/h1-6,8-9,11H,7,10,12H2,(H,20,25)

InChI Key

SINQFBSMNVLVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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